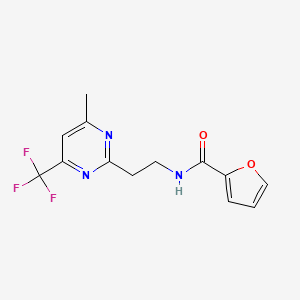
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide” is a chemical compound with the formula C12H11F3N4O2 . The compound is part of the pyrimidine family, which is known for its extensive biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a furan ring, a pyrimidine ring, and a trifluoromethyl group . The presence of these groups can significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive functional groups. For example, a Pd-catalyzed coupling reaction was reported between an intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .科学的研究の応用
Antitumor Activity
This compound has been synthesized and evaluated for its antitumor activity. It exhibits moderate anti-proliferative activities against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27. Notably, certain derivatives have shown good selectivity for PC-3 cells, with IC50 values indicating a significant potential for further research and development as antitumor agents .
Antifungal Applications
In the agricultural sector, derivatives of this compound have been tested for their antifungal properties. They have shown promising results against pathogens like Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. Some derivatives have exhibited higher antifungal activity compared to established fungicides, highlighting their potential as novel agents for protecting crops against fungal diseases .
Drug Design and Synthesis
The compound’s structure is conducive to the design and synthesis of polysubstituted pyrimidine derivatives. These derivatives are being explored for their potential as more effective drugs with lower toxicity, addressing the need for specific antitumor drugs with high efficiency .
Molecular Docking Studies
Molecular docking studies have indicated that certain derivatives of this compound integrate well into the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), a therapeutic target in cancer treatment. This suggests that the compound and its derivatives could be valuable leads in the development of cancer therapeutics .
Antimicrobial Potential
While not directly related to the compound , similar structures with imidazole and pyrimidine moieties have shown good antimicrobial potential. This indicates that further exploration of this compound could uncover antimicrobial applications as well .
将来の方向性
The future directions for this compound could involve further exploration of its biological activities. Pyrimidine derivatives have been reported to have antiviral, antibacterial, antifungal, and insecticidal activities . Therefore, this compound could potentially be developed into a novel therapeutic agent or pesticide.
作用機序
Target of Action
The primary target of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide is the ubiquitin-specific protease 7 (USP7) . USP7, also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a protein that in humans is encoded by the USP7 gene. It is involved in the regulation of several cellular processes including cell proliferation, immune response, and tumorigenesis .
Mode of Action
The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the protease . This interaction likely inhibits the function of USP7, leading to changes in the cellular processes that it regulates .
Biochemical Pathways
Given the role of usp7, it can be inferred that the compound may affect pathways related to cell proliferation, immune response, and tumorigenesis
Result of Action
The compound has demonstrated antiproliferative activity against human tumor cell lines . Specifically, it has shown good selectivity for PC-3 cells, a prostate cancer cell line . The IC50 values, which represent the concentration required to achieve 50% inhibition of tumor cell proliferation, were found to be 4.42 ± 0.46 μmol L –1 and 4.85 ± 0.59 μmol L –1, respectively . These values indicate that the compound has a stronger antiproliferative activity than the positive control 5-fluorouracil .
特性
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-8-7-10(13(14,15)16)19-11(18-8)4-5-17-12(20)9-3-2-6-21-9/h2-3,6-7H,4-5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWABSHONXEDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2746886.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2746888.png)
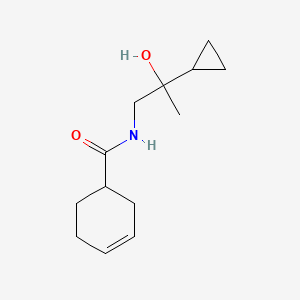

![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-fluorosulfonyloxybenzene](/img/structure/B2746893.png)
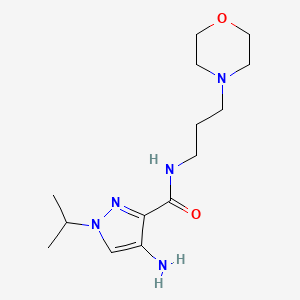
![N-(3,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2746896.png)
![ethyl 4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate](/img/structure/B2746897.png)
![Cyclohexyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate](/img/structure/B2746898.png)
![6-Oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B2746903.png)
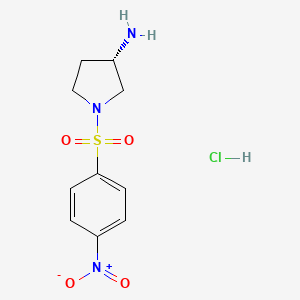
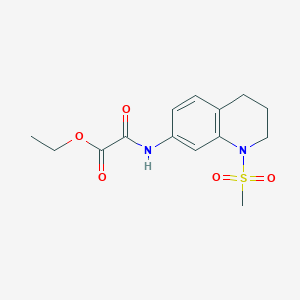

![(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2746907.png)